molecular formula C14H15N B024953 N-(naphthalen-1-ylmethyl)cyclopropanamine CAS No. 110931-74-3

N-(naphthalen-1-ylmethyl)cyclopropanamine

Cat. No.: B024953
CAS No.: 110931-74-3
M. Wt: 197.27 g/mol
InChI Key: ZWWHJEKFNUUAGZ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C₁₄H₁₅N It is characterized by the presence of a naphthalene ring attached to a cyclopropane ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)cyclopropanamine typically involves the reaction of naphthalen-1-ylmethanol with cyclopropanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Naphthalen-1-ylmethanol+CyclopropanamineThis compound\text{Naphthalen-1-ylmethanol} + \text{Cyclopropanamine} \rightarrow \text{this compound} Naphthalen-1-ylmethanol+Cyclopropanamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropylamine derivatives.

    Substitution: The compound can participate in substitution reactions, where the naphthalene ring or the cyclopropane ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Naphthalene derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Cyclopropylamine derivatives with modified functional groups.

    Substitution: Substituted naphthalene or cyclopropane derivatives with diverse functional groups.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(naphthalen-2-ylmethyl)cyclopropanamine
  • N-(phenylmethyl)cyclopropanamine
  • N-(naphthalen-1-ylmethyl)cyclobutanamine

Comparison: N-(naphthalen-1-ylmethyl)cyclopropanamine is unique due to the presence of both a naphthalene ring and a cyclopropane ring. This combination imparts distinct chemical and physical properties compared to similar compounds. For example, the cyclopropane ring provides rigidity and strain, while the naphthalene ring offers aromatic stability and potential for π-π interactions.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13/h1-7,13,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHJEKFNUUAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405965
Record name N-(naphthalen-1-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-74-3
Record name N-(naphthalen-1-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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